molecular formula C8H11BrClNO B13495217 3-Bromo-2-methoxy-5-methylaniline hydrochloride

3-Bromo-2-methoxy-5-methylaniline hydrochloride

Cat. No.: B13495217
M. Wt: 252.53 g/mol
InChI Key: IIQPWMAMJVDAGI-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-methylaniline hydrochloride is an organic compound that belongs to the class of substituted anilines. It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the benzene ring, along with an aniline moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-5-methylaniline hydrochloride typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base like sodium hydroxide (NaOH).

    Methylation: The methyl group can be added through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-5-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or methoxy positions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Methoxy or ethoxy derivatives.

Scientific Research Applications

3-Bromo-2-methoxy-5-methylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-5-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine, methoxy, and methyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the active sites or binding pockets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylaniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Methoxy-5-methylaniline: Lacks the bromine atom, affecting its binding affinity and specificity.

    3-Bromo-5-methylaniline: Lacks the methoxy group, leading to variations in its chemical behavior and applications.

Uniqueness

3-Bromo-2-methoxy-5-methylaniline hydrochloride is unique due to the presence of all three substituents (bromine, methoxy, and methyl) on the benzene ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and usability in various applications.

Properties

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

3-bromo-2-methoxy-5-methylaniline;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c1-5-3-6(9)8(11-2)7(10)4-5;/h3-4H,10H2,1-2H3;1H

InChI Key

IIQPWMAMJVDAGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)N.Cl

Origin of Product

United States

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